molecular formula C21H20F3N5O B11194230 7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11194230
M. Wt: 415.4 g/mol
InChI Key: ASBUQLKGDMUYQF-UHFFFAOYSA-N
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Description

“7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” typically involves multi-step organic reactions. Common starting materials include pyridine derivatives, trifluoromethyl benzene, and other aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions. The compound’s unique structure may offer advantages in terms of efficacy and selectivity.

Industry

Industrial applications may involve the use of the compound in the development of new materials, agrochemicals, or other specialized products.

Mechanism of Action

The mechanism of action of “7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a][1,3,5]triazinones: Other compounds in this class with different substituents.

    Pyridine Derivatives: Compounds with similar pyridine-based structures.

    Trifluoromethyl Phenyl Compounds: Compounds containing the trifluoromethyl phenyl group.

Uniqueness

The uniqueness of “7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one” lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H20F3N5O

Molecular Weight

415.4 g/mol

IUPAC Name

7,8-dimethyl-3-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H20F3N5O/c1-14-15(2)26-20-28(18-7-3-6-17(9-18)21(22,23)24)12-27(13-29(20)19(14)30)11-16-5-4-8-25-10-16/h3-10H,11-13H2,1-2H3

InChI Key

ASBUQLKGDMUYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CN=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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